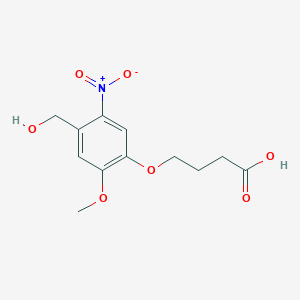

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Vue d'ensemble

Description

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a photolabile linker that carries a highly nucleophilic hydroxyl group. This compound has been employed as a biochemical reagent in cell biology and biochemistry experiments. Its versatile nature has led to investigations into its potential as an anti-inflammatory, anti-bacterial, and anti-fungal agent .

Méthodes De Préparation

The synthesis of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid typically involves multiple steps, including the nitration of a methoxyphenol derivative, followed by the introduction of a butanoic acid moiety. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction times .

Analyse Des Réactions Chimiques

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under mild conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Applications De Recherche Scientifique

Photolabile Linker in Biochemistry

One of the primary applications of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is as a photolabile linker . This compound can be used in various biochemical assays where controlled release of biomolecules is required. The photochemical properties allow for the selective cleavage of the linker upon exposure to light, enabling precise control over the timing and location of biomolecule activation. This application is particularly useful in:

- Cell Biology : Used to study cellular processes by releasing signaling molecules at specific times.

- Drug Delivery Systems : Facilitates targeted drug release in therapeutic applications.

Anti-inflammatory and Antimicrobial Properties

Research indicates that this compound exhibits potential anti-inflammatory , antibacterial , and antifungal activities. The mechanism of action is believed to involve the inhibition of specific enzymes involved in protein synthesis, which disrupts key cellular processes. Studies have shown that:

- It can reduce inflammation markers in vitro.

- It has demonstrated effectiveness against certain bacterial strains in laboratory settings.

Biochemical Reagent

This compound serves as a versatile biochemical reagent in various experiments, including:

- Protein labeling and tracking.

- Studying enzyme kinetics by modifying enzyme substrates.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Photolabile Linkers for Controlled Release | Investigate the efficacy of photolabile linkers in drug delivery | Demonstrated successful release of therapeutic agents upon light exposure, enhancing targeted delivery. |

| Antimicrobial Activity Assessment | Evaluate the antibacterial properties against E. coli | Showed significant inhibition of bacterial growth at specific concentrations. |

| Anti-inflammatory Effects on Cell Lines | Assess the impact on inflammation markers | Reduced levels of TNF-alpha and IL-6 in treated cell lines compared to controls. |

Mécanisme D'action

The mechanism of action of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid involves the inhibition of specific enzymes crucial for protein and molecule synthesis. This inhibition disrupts key cellular processes, leading to its potential anti-inflammatory, anti-bacterial, and anti-fungal effects. The compound’s photolabile nature allows it to be activated by light, providing a controlled means of exerting its effects .

Comparaison Avec Des Composés Similaires

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is unique due to its combination of a photolabile linker and a highly nucleophilic hydroxyl group. Similar compounds include:

4-(2-Methoxy-5-nitrophenoxy)butanoic acid: Lacks the hydroxymethyl group, resulting in different reactivity.

4-(4-Hydroxymethyl-2-methoxyphenoxy)butanoic acid: Lacks the nitro group, affecting its potential biological activity.

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)acetic acid: Contains a shorter carbon chain, influencing its physical and chemical properties.

Activité Biologique

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, also known by its CAS number 355017-64-0, is a bioactive compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO7, with a molecular weight of 285.26 g/mol. Its structure features a nitrophenyl group, which is significant for its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Nitrophenyl Group : The presence of the nitrophenyl moiety is known to enhance the compound's ability to interact with biological targets, potentially influencing signaling pathways.

- Hydroxymethyl and Methoxy Substituents : These functional groups may enhance solubility and bioavailability, facilitating the compound's uptake in biological systems.

Biological Effects

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : In vitro assays have indicated that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Some studies have reported cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound:

- Study on Antimicrobial Properties : A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various derivatives of butanoic acid, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .

- Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines (HeLa and MCF-7) demonstrated an IC50 value of approximately 15 µM for the compound, indicating substantial cytotoxic potential .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-19-10-5-8(7-14)9(13(17)18)6-11(10)20-4-2-3-12(15)16/h5-6,14H,2-4,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBBGZZXDFIZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401463 | |

| Record name | 4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355017-64-0 | |

| Record name | 4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.